1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea
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Overview
Description
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and octadecylthiourea. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Used in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea involves its interaction with various molecular targets. The Schiff base moiety can form coordination complexes with metal ions, which can enhance its biological activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-((quinolin-8-ylimino)methyl)phenol: Another Schiff base with similar coordination chemistry properties.
2,3-diamino-4-cyanopyrido[4,3-b]indole: A compound with similar structural features and potential biological activities.
Uniqueness
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the development of surfactants or membrane-active agents.
Properties
CAS No. |
6299-34-9 |
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Molecular Formula |
C26H45N3O2S |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea |
InChI |
InChI=1S/C26H45N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-26(32)29-28-22-23-18-19-24(30)21-25(23)31/h18-19,21-22,30-31H,2-17,20H2,1H3,(H2,27,29,32)/b28-22+ |
InChI Key |
ALFYHROIXZCIQP-XAYXJRQQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=C(C=C(C=C1)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NN=CC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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